4-Fluoro-1H-pyrrole-2-carbaldehyde
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Overview
Description
4-Fluoro-1H-pyrrole-2-carbaldehyde is a fluorinated pyrrole derivative with the molecular formula C5H4FNO
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-pyrrole-2-carbaldehyde typically involves the fluorination of pyrrole derivatives. One common method is the electrophilic fluorination of N-methylpyrrole using xenon difluoride, which provides regioselective 2-fluoropyrroles . Another approach involves the direct fluorination of pyrrole rings under controlled conditions to avoid polymerization .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure high yield and purity. The use of fluorinating agents like xenon difluoride and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: 4-Fluoro-1H-pyrrole-2-carboxylic acid.
Reduction: 4-Fluoro-1H-pyrrole-2-methanol.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in diverse chemical reactions. In biological systems, the compound may interact with enzymes and receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
1H-Pyrrole-2-carbaldehyde: Lacks the fluorine atom, resulting in different reactivity and properties.
2-Fluoropyrrole: Similar fluorinated pyrrole derivative but without the aldehyde group.
1H-Indole-3-carbaldehyde: Another heterocyclic aldehyde with distinct structural and functional properties.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Biological Activity
4-Fluoro-1H-pyrrole-2-carbaldehyde is a fluorinated pyrrole derivative that has gained attention in medicinal chemistry due to its unique structural features, which potentially enhance its biological activity. The presence of a fluorine atom significantly influences the compound's electronic properties, solubility, and interaction with biological targets, making it a valuable candidate for various therapeutic applications.
- Molecular Formula : C5H4F1N1O
- Molecular Weight : Approximately 157.12 g/mol
Structural Features
- Pyrrole Ring : A five-membered aromatic ring containing nitrogen.
- Fluorine Substitution : The fluorine atom at the 4-position alters electronic properties and binding interactions.
- Aldehyde Group : Enhances reactivity and potential interactions with biological macromolecules.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. The fluorine atom enhances binding affinity through:
- Hydrogen Bonding : The aldehyde group can form hydrogen bonds with target proteins.
- Van der Waals Interactions : The compact size of the fluorine atom allows for effective spatial interactions with active sites on enzymes.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in anti-cancer and anti-tuberculosis applications.
Case Study: Anti-Cancer Efficacy
In vitro studies have demonstrated that treatment with this compound results in notable cytotoxicity against cancer cell lines. For instance:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : Approximately 15 μM, indicating significant cytotoxicity.
- Mechanism of Action : Induction of apoptosis via activation of caspase pathways.
Table 1: Summary of Anti-Cancer Activity
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis |
Anti-Tuberculosis Activity
Recent studies have also explored the anti-tuberculosis potential of pyrrole derivatives, including this compound. Research findings suggest:
- Compounds derived from pyrrole structures exhibit potent anti-tuberculosis activity.
- The structure–activity relationship (SAR) studies indicate that modifications at the pyrrole ring can significantly enhance efficacy against Mycobacterium tuberculosis.
Table 2: Anti-Tuberculosis Activity Overview
Compound | MIC (μg/mL) | Cytotoxicity (IC50 μg/mL) |
---|---|---|
4-Fluoro-Pyrrole | <0.016 | >64 |
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies show that:
- The compound exhibits favorable metabolic stability in vitro.
- Its bioavailability may be enhanced due to the presence of the fluorine atom, which can influence permeability and absorption characteristics.
Properties
Molecular Formula |
C5H4FNO |
---|---|
Molecular Weight |
113.09 g/mol |
IUPAC Name |
4-fluoro-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C5H4FNO/c6-4-1-5(3-8)7-2-4/h1-3,7H |
InChI Key |
TWEVFIDOBCXAMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC=C1F)C=O |
Origin of Product |
United States |
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